N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a dimethoxybenzamide moiety
Preparation Methods
The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenyl-pyridinyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate.
Coupling with dimethoxybenzamide: The intermediate is then coupled with 3,4-dimethoxybenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets in the body.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties, such as high second harmonic generation efficiency.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to angiogenesis and cancer cell invasion . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate: This compound shares structural similarities but differs in its functional groups and biological activity.
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another related compound with distinct electronic and optical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-18-10-7-15(12-19(18)27-2)21(25)24-20(16-4-3-11-23-13-16)14-5-8-17(22)9-6-14/h3-13,20H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJAHJNTNCLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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